4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Overview
Description
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the ethyl, isopropoxybenzoyl, and methyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene or benzoyl moieties.
Scientific Research Applications
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
- 4-ethyl-2-[(4-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide
- 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Uniqueness
The uniqueness of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The isopropoxy group, for example, may enhance its lipophilicity and membrane permeability, while the ethyl and methyl groups can influence its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
4-ethyl-5-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-11(4)24-18(15(14)16(19)21)20-17(22)12-6-8-13(9-7-12)23-10(2)3/h6-10H,5H2,1-4H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEIUJUQURGTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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